2-Amino-3-nitrobenzamide
Overview
Description
2-Amino-3-nitrobenzamide is a useful research compound. Its molecular formula is C7H7N3O3 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemotherapeutic Potential
2-Amino-3-nitrobenzamide and its derivatives have shown potential in chemotherapeutic applications. A study demonstrated that 4-iodo-3-nitrobenzamide, a derivative, exhibited action against various tumor cells. This compound was reduced by tumor cells to 4-iodo-3-nitrosobenzamide and eventually to 4-iodo-3-aminobenzamide, showing significant tumor cell killing ability without toxicity in animal models (Mendeleyev et al., 1995).
Bioactivation in Cancer Therapy
Another relevant aspect is the bioactivation of compounds like 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, which is the active form of a cytotoxin used in cancer therapy. This compound undergoes a bioreduction process, enhancing its cytotoxicity and effectiveness in forming DNA-DNA interstrand crosslinks in cells, a key mechanism in its antitumor activity (Knox et al., 1991).
Synthesis of Chlorantraniliprole
In the field of chemistry, this compound has been used as a key intermediate in the synthesis of chlorantraniliprole, an important compound with applications in various areas (Chen Yi-fen et al., 2010).
Antiarrhythmic Activity
Research has also explored the synthesis of N-[2-(1-Adamantylamino)-2-Oxoethyl]-N-(Aminoalkyl)Nitrobenzamides, showing promising results in antiarrhythmic activity. These compounds have been considered for further pharmacological and toxicological studies due to their significant effects (Likhosherstov et al., 2014).
Antibacterial Properties
Novel sulfonamides containing a 2-amino-1,3-thiazole fragment, synthesized under solvent-free conditions, have exhibited antibacterial activity against S. aureus and E. coli. These derivatives, including N-(4-sulfamoyl-1,3-thiazol-2-yl)-4-nitrobenzamides, show potential in antibacterial applications (Rafiee Pour et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like 3-aminobenzamide are known to inhibit poly adp ribose polymerase (parp), an enzyme responsible for dna repair, transcription control, and programmed cell death .
Mode of Action
When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . The structure of 3-aminobenzamide is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .
Biochemical Pathways
Compounds like 3-aminobenzamide, which inhibit parp, can affect various biochemical pathways related to dna repair, transcription control, and programmed cell death .
Pharmacokinetics
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c .
Result of Action
If it acts similarly to 3-aminobenzamide, it could potentially inhibit parp activity, leading to changes in dna repair processes, transcription control, and programmed cell death .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c to maintain its stability .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Amino-3-nitrobenzamide are not fully understood as there is limited information available. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical reactions in which this compound is involved .
Cellular Effects
Nitro(het)aromatic compounds, which include this compound, have been found to have significant effects on cells, particularly in hypoxic environments such as solid tumors . These compounds can be activated by specific enzymes within tumor cells to become potent cytotoxic agents .
Molecular Mechanism
It is known that nitro(het)aromatic compounds can undergo chemical transformations upon activation, converting them into cytotoxic agents . This suggests that this compound may also undergo similar transformations.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Metabolic Pathways
It is known that amino acids, which include this compound, are involved in key pathways that maintain cell growth, metabolism, and immunity .
Subcellular Localization
It is known that the localization of proteins and other biomolecules within cells can have significant effects on their activity or function
Properties
IUPAC Name |
2-amino-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,8H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLPQVFYXZMJES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444980 | |
Record name | 2-amino-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313279-12-8 | |
Record name | 2-amino-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.